Iopanoate glucuronide
Beschreibung
Iopanoate glucuronide is a conjugated metabolite of iopanoic acid, a cholecystographic agent used for gallbladder imaging. Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), enhances the water solubility of iopanoic acid, facilitating its biliary excretion. Studies in rats demonstrate that iopanoate glucuronide exhibits markedly higher biliary clearance (82% excretion within 60 minutes) compared to the parent compound (23%), highlighting its critical role in elimination . Urinary excretion of both forms is minimal (<3%), underscoring the dominance of hepatobiliary elimination .
Eigenschaften
CAS-Nummer |
58051-18-6 |
|---|---|
Molekularformel |
C17H20I3NO8 |
Molekulargewicht |
747.1 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H20I3NO8/c1-2-5(3-6-7(18)4-8(19)10(21)9(6)20)16(27)29-17-13(24)11(22)12(23)14(28-17)15(25)26/h4-5,11-14,17,22-24H,2-3,21H2,1H3,(H,25,26)/t5?,11-,12-,13+,14-,17-/m0/s1 |
InChI-Schlüssel |
UGUPACZOZNCKIV-JUXRMKITSA-N |
SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Isomerische SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Kanonische SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Synonyme |
IOP-G iopanoate glucuronide |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Pharmacokinetic and Transporter Profiles
- Biliary Excretion Efficiency: Iopanoate glucuronide outperforms other glucuronides in biliary clearance. For example, morphine-3-glucuronide and estradiol-17β-glucuronide rely on transporters like OATP1B1/1B3 and MRP2 for efflux, but their biliary excretion rates are lower .
- Transporter Impact: Transporter knockout models reveal divergent dependencies. MRP2 deficiency increases the AUC of ethinylestradiol glucuronide (46-fold) but only marginally affects morphine-3-glucuronide (1.5-fold) . Iopanoate glucuronide’s high biliary clearance suggests strong MRP2 dependence, though direct evidence is needed .
Structural and Reactivity Differences
- Acyl Glucuronide Stability: Iopanoate glucuronide, as an acyl glucuronide, shares reactivity trends with compounds like gemfibrozil glucuronide. Unsubstituted acyl glucuronides exhibit faster degradation (e.g., t1/2 ~16 hours for dimethylated glucosides vs. 23.3 hours for glucuronides), driven by carboxylate group electronic effects . The carboxylate in glucuronides accelerates transacylation but slows hydrolysis compared to glucosides . Compound Series Degradation t1/2 (h) Reactivity Driver Iopanoate glucuronide Not reported Presumed acyl migration Gemfibrozil glucuronide 16 (dimethylated analog) Carboxylate electronic effects Ibuprofen glucuronide 23.3 (dimethylated analog) Steric hindrance
- Structural Compaction: Primary glucuronides (e.g., triclosan glucuronide) are more compact (compaction factor = 1.174) than secondary metabolites (1.102), influencing transporter interactions . Iopanoate glucuronide’s structure may favor efficient MRP2-mediated efflux due to optimal spatial configuration.
Analytical and Metabolic Challenges
- Detection Limitations: Like codeine- and hydromorphone-glucuronides, iopanoate glucuronide may require specialized methods (e.g., dilute-and-shoot LC-MS/MS) due to matrix effects and poor recovery in solid-phase extraction . Enzymatic hydrolysis (β-glucuronidase) is often necessary to confirm glucuronide identity, as seen in studies of nicotine- and cotinine-glucuronides .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying iopanoate glucuronide in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for glucuronide conjugates. Reverse-phase HPLC coupled with UV or fluorescence detection is also viable for non-complex matrices. Validate methods using parameters such as linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>80%). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. How should researchers prepare samples for iopanoate glucuronide analysis to minimize degradation?
- Methodology : Use enzymatic hydrolysis (β-glucuronidase) to liberate aglycones from glucuronides in urine or plasma. For direct analysis of intact conjugates, employ solid-phase extraction (SPE) with polar sorbents (e.g., Oasis HLB), but note that glucuronides may elute during wash steps due to high polarity. Stabilize samples with antioxidants (e.g., ascorbic acid) and store at −80°C to prevent enzymatic degradation .
Q. What are the critical validation parameters for iopanoate glucuronide assays in pharmacokinetic studies?
- Methodology : Assess selectivity (no interference from matrix components), accuracy (85–115% recovery), and robustness (pH/temperature stability). Include dilution integrity tests for high-concentration samples. Correct for urinary creatinine levels to normalize excretion data, as unadjusted values may introduce variability .
Advanced Research Questions
Q. How can researchers address matrix effects when quantifying iopanoate glucuronide using LC-MS/MS?
- Methodology : Mitigate ion suppression/enhancement by optimizing chromatographic separation (e.g., gradient elution with 0.1% formic acid) to shift glucuronide retention away from matrix interferences. Use matrix-matched calibration curves and post-column infusion to identify suppression zones. Bayesian analysis of posterior probability distributions can model variability in signal recovery .
Q. What experimental design strategies optimize the detection of iopanoate glucuronide conjugates in complex biological samples?
- Methodology : Apply Design of Experiments (DOE) to optimize SPE conditions (e.g., sorbent type, wash/elution solvents). For in vivo studies, use longitudinal sampling to capture metabolic turnover rates. In hepatic models, measure flux parameters (e.g., gluconeogenesis/glycogenolysis fractions) via ²H NMR or stable isotope tracing, validated with Markov chain Monte Carlo (MCMC) simulations .
Q. How should contradictory data on iopanoate glucuronide metabolic stability be analyzed in different experimental models?
- Methodology : Conduct sensitivity analyses to identify confounding variables (e.g., species-specific UGT isoforms, tissue-specific expression). For discordant in vitro/in vivo results, use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. Apply ANOVA with post-hoc tests to compare metabolic rates across models, and report effect sizes with 95% confidence intervals .
Q. What statistical approaches resolve variability in iopanoate glucuronide pharmacokinetic data across populations?
- Methodology : Stratify data by covariates (e.g., UGT1A1 polymorphisms, renal/hepatic function). Use mixed-effects modeling to account for inter-individual variability. For small cohorts, non-parametric tests (e.g., Mann-Whitney U) are preferable. Meta-analyses of cross-study data should assess heterogeneity via I² statistics .
Data Contradiction & Mechanistic Analysis
Q. How can researchers differentiate assay artifacts from true biological variations in iopanoate glucuronide studies?
- Methodology : Reanalyze samples with orthogonal methods (e.g., immunoassay vs. LC-MS/MS). Spike recovery experiments using isotopically labeled standards distinguish degradation from poor extraction efficiency. For tissue-specific discrepancies (e.g., liver vs. plasma levels), validate with microsomal stability assays and transporter inhibition studies .
Q. What mechanisms explain reduced iopanoate glucuronide levels in disease models (e.g., hepatic impairment)?
- Methodology : Profile UGT enzyme activity via substrate depletion assays in liver microsomes. Measure competing metabolic pathways (e.g., sulfation) using stable isotope tracers. In vivo, correlate glucuronide levels with biomarkers of hepatic function (e.g., bilirubin, ALT) and histopathology scores. Mechanistic studies may involve siRNA knockdown of UGT isoforms .
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